Compound Description: PSNCBAM-1 is an allosteric modulator of the cannabinoid CB1 receptor. [] It exhibits negative allosteric modulation, reducing the efficacy of CB1 receptor agonists. [] Research suggests its potential as an alternative to orthosteric CB1 receptor antagonists for treating CNS diseases, offering potential therapeutic benefits with potentially reduced side effects. [, ]
Compound Description: This compound belongs to the teraryl oxazolidinone class and exhibits potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). [] It displays a favorable safety profile in vitro and in vivo, including reduced bone marrow suppression compared to linezolid. [] This compound's phosphate form demonstrates high water solubility, making it suitable for in vivo testing and potential therapeutic applications. []
Compound Description: This compound is a potent antagonist of the C-C chemokine receptor 1 (CCR1). [] This activity suggests potential therapeutic applications in inflammatory and immune diseases. [] The compound undergoes tritium/hydrogen (T/H) exchange, enabling the synthesis of tritium-labeled analogs for pharmacological studies. []
Compound Description: These derivatives are arylpiperazine compounds designed as potential 5-HT1A receptor agonists or partial agonists. [] Some compounds in this series exhibit anxiolytic effects in animal models, mediated through 5-HT1A receptor activation. [] These findings suggest potential therapeutic applications in anxiety disorders. []
Compound Description: PD 0348292 is a potent and selective Factor Xa inhibitor. [] It exhibits oral bioavailability and efficacy in preclinical models of thrombosis, leading to its advancement into Phase II clinical trials for treating and preventing thrombotic disorders. [] This compound exemplifies the successful development of proline-based Factor Xa inhibitors. []
Compound Description: MK-0893 is a potent and selective glucagon receptor antagonist. [] It exhibits high binding affinity and functional activity, effectively blocking glucagon-induced glucose elevation in preclinical models. [] MK-0893 demonstrates favorable pharmacokinetic properties, including high oral bioavailability, supporting its potential as a therapeutic agent for type II diabetes. []
Compound Description: OSU-03012 is a celecoxib derivative that directly inhibits p21-activated kinase (PAK). [] Initially characterized as a phosphoinositide-dependent kinase 1 (PDK1) inhibitor, OSU-03012 also exhibits potent PAK inhibitory activity in vitro. [] This dual activity suggests potential therapeutic applications in cancer and other diseases involving PAK dysregulation. []
Compound Description: These compounds are arylpiperazine derivatives designed and evaluated for their anticonvulsant and neurotoxic properties. [] Some analogs in this series demonstrated significant anticonvulsant activity in the maximal electroshock (MES) test, with varying degrees of neurotoxicity. [] The structure-activity relationship (SAR) studies emphasized the impact of aromatic substitution patterns and linker lengths on the overall pharmacological profile. []
Compound Description: Razaxaban is a highly potent, selective, and orally bioavailable factor Xa inhibitor. [] It exhibits improved selectivity for factor Xa compared to related enzymes like trypsin and plasma kallikrein. [] This selectivity, combined with its favorable pharmacokinetic profile and efficacy in antithrombotic models, led to its selection for clinical development for thrombotic disorders. []
Compound Description: PB12 is a high-affinity and selective dopamine D(4) receptor ligand. [, ] It exhibits a strong preference for the D(4) receptor subtype over other dopamine receptors, making it a valuable tool for investigating the role of D(4) receptors in the central nervous system. [, ]
Compound Description: AC220 is a uniquely potent, selective, and efficacious inhibitor of FMS-like tyrosine kinase-3 (FLT3). [] It exhibits excellent oral pharmacokinetic properties and demonstrates superior efficacy and tolerability in tumor xenograft models compared to earlier analogs. [] AC220's favorable profile led to its advancement into phase II clinical trials for treating acute myeloid leukemia (AML). []
Compound Description: AP24534 is a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. [] This mutation confers resistance to many existing BCR-ABL kinase inhibitors used in treating chronic myeloid leukemia (CML). [] AP24534's ability to overcome this resistance, coupled with its favorable pharmacokinetic properties, makes it a promising candidate for treating CML, particularly in patients refractory to current therapies. []
Compound Description: ADX47273 is a novel, potent, and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [] It exhibits preclinical efficacy in models of schizophrenia, including reducing conditioned avoidance responding, decreasing apomorphine-induced climbing, and blocking phencyclidine-induced locomotor activity. [] ADX47273 also demonstrates procognitive effects in preclinical models, suggesting potential benefits in treating cognitive impairments associated with schizophrenia. []
Overview
3-(3-Chlorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide is a synthetic organic compound that belongs to the class of amides. It is characterized by its unique structure which includes a chlorophenyl group and a methoxypiperidinyl moiety. This compound has garnered attention in pharmaceutical research due to its potential applications in medicinal chemistry.
Source
The compound can be sourced from chemical suppliers such as Sigma-Aldrich, where it is listed with specific identifiers like the CAS number, which aids in its identification and procurement for research purposes. Additionally, patents related to similar compounds provide insights into their synthesis and applications.
Classification
This compound falls under the category of aryl amides, which are known for their diverse biological activities. The presence of both a chlorophenyl and a piperidinyl group suggests potential interactions with biological receptors, making it a candidate for drug development.
Synthesis Analysis
Methods
The synthesis of 3-(3-Chlorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide typically involves several key steps:
Formation of the Chlorophenyl Group: The introduction of the chlorophenyl moiety can be achieved through electrophilic aromatic substitution reactions.
Piperidine Derivative Synthesis: The methoxypiperidinyl component can be synthesized via alkylation reactions involving methoxy groups and piperidine derivatives.
Amide Bond Formation: The final step involves coupling the chlorophenyl and piperidinyl components through amide bond formation, often using coupling agents such as carbodiimides.
Technical Details
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and characterize the final product.
Molecular Structure Analysis
Structure
The molecular structure of 3-(3-Chlorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide can be represented as follows:
Molecular Formula: C18H22ClN2O2
Molecular Weight: Approximately 336.83 g/mol
The structure features:
A propanamide backbone.
A 3-chlorophenyl group attached to one end.
A 4-(4-methoxypiperidin-1-YL)phenyl group attached to the nitrogen atom of the amide.
Data
The compound's structural data can be analyzed using X-ray crystallography or computational modeling techniques to understand its three-dimensional conformation and potential interaction sites with biological targets.
Chemical Reactions Analysis
Reactions
3-(3-Chlorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide can participate in various chemical reactions:
Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.
Substitution Reactions: The chlorophenyl group may undergo nucleophilic substitution reactions, allowing for further functionalization.
Technical Details
Reaction kinetics and mechanisms can be studied using spectroscopic methods to elucidate pathways and intermediates formed during these transformations.
Mechanism of Action
Data
Pharmacological studies would be necessary to confirm its activity profile, including binding affinity studies using radiolabeled ligands or in vitro assays on cell lines expressing relevant receptors.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a solid or crystalline substance.
Melting Point: Specific melting point data should be obtained from experimental results or literature.
Chemical Properties
Solubility: Solubility in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol is common, while solubility in water may be limited due to hydrophobic characteristics.
Stability: Stability under various pH conditions should be evaluated to determine shelf-life and storage conditions.
Relevant data on these properties can be gathered through standardized testing methods such as those outlined in pharmacopoeias or chemical safety databases.
Applications
Scientific Uses
3-(3-Chlorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide holds promise in various scientific applications:
Pharmaceutical Development: As a lead compound for developing new drugs targeting central nervous system disorders due to its structural similarity to known pharmacophores.
Biochemical Research: Used in studies investigating receptor-ligand interactions or enzyme inhibition mechanisms.
Further research is essential to fully elucidate its therapeutic potential and broaden its applications in medicinal chemistry.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.